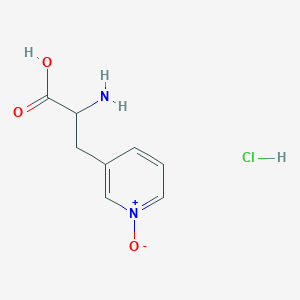

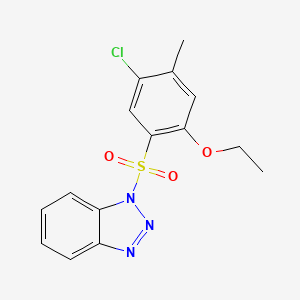

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Covalent Binding Mechanisms

- Mechanism for Covalent Binding of MLN3126

- MLN3126, a chemokine C-C motif receptor 9 antagonist, was studied for its covalent binding to serum albumins. The nonextractable radioactivity in plasma after oral administration of 14C-labeled MLN3126 ([14C]MLN3126) to rats was significant. The study revealed the major part of the nonextractable radioactivity resulted from covalent binding between the ε-amino group of lysine residue 199 in rat serum albumin and the carbonyl group of MLN3126. This finding indicates the importance of understanding drug-protein interactions in drug development and metabolism studies (Narita et al., 2018).

Biological Activity and Pharmacokinetics

- 2-Amino-3-(methylamino)propanoic Acid (BMAA) Bioavailability and Pharmacokinetics

- The bioavailability and pharmacokinetics of 2-Amino-3-(methylamino)propanoic acid (BMAA) were investigated in primates and rats. BMAA is an excitatory amino acid linked to amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) in the western Pacific region. Studies showed high oral bioavailability of BMAA in primates, and the pharmacokinetic profile in rats indicated BMAA’s potential to reach toxic levels in the brain after large doses. These insights are crucial for understanding the implications of BMAA exposure and its potential role in neurodegenerative diseases (Duncan et al., 1992; Duncan et al., 1991).

Immunological Activity

- Synthesis and Immunological Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols

- The study synthesized a series of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, analyzing their immunosuppressive activity. This research provides valuable insights into the structure-activity relationship of these compounds, highlighting the potential of specific structural configurations in enhancing immunosuppressive activity. Such compounds could be valuable in the field of organ transplantation and other areas where immunosuppression is required (Kiuchi et al., 2000).

Neurological Research

- Expression of AMPA Receptor Subunits in Hippocampus after Status Convulsion

- The study investigated the expression of 2-amino-3-(5-methyl-3-oxo-1, 2-oxazol-4-yl) propanoic acid receptor (AMPAR) subunits in the hippocampus following status convulsion (SC) in rats. Findings indicated that SC induced changes in AMPAR subunit composition in the hippocampus, which differed based on the developmental stage of the rats. This research provides valuable insights into the role of AMPARs in seizure-induced neural damage and the protective mechanisms of the immature brain (Hu et al., 2012).

Propiedades

IUPAC Name |

2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBFPWRITMCYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2510532.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2510538.png)

![N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510539.png)

![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)

![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2510553.png)

![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)